![molecular formula C10H16O3 B13154554 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a methoxymethyl group and a carboxylic acid functional group. This compound is part of the norbornane family, which is known for its rigid and strained ring system. The presence of the methoxymethyl group adds to its chemical versatility, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The starting materials often include a diene and a dienophile, which react under thermal or catalytic conditions to form the bicyclic structure. The methoxymethyl group can be introduced through subsequent functionalization steps, such as alkylation or etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical processes. The methoxymethyl and carboxylic acid groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.
2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid: Contains a methyl group instead of a methoxymethyl group, affecting its reactivity and applications.
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester: The ester form of the compound, which has different solubility and reactivity properties.
Uniqueness
The presence of the methoxymethyl group in 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid enhances its chemical reactivity and versatility, making it a valuable compound for various applications. Its unique structure allows for specific interactions in biological systems and provides opportunities for the development of novel materials and pharmaceuticals.
Biological Activity
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid, a bicyclic compound, is of interest due to its potential biological activities. This article explores its biological properties, including genotoxicity, oxidative stress response, and potential therapeutic applications.
- Molecular Formula : C₈H₁₂O₂
- Molecular Weight : 140.18 g/mol
- CAS Number : 824-62-4
- Structure : The compound features a bicyclic structure with a carboxylic acid functional group and a methoxymethyl substituent.
Genotoxicity
Recent studies have highlighted the genotoxic effects of related bicyclic compounds. For instance, research on 2,2'-bis(bicyclo[2.2.1]heptane) showed that it induces a bacterial SOS response in Escherichia coli. This response is indicative of DNA damage but does not appear to involve alkylation of DNA. Instead, oxidative stress seems to be a significant contributor to its genotoxicity, with the generation of reactive oxygen species (ROS) playing a pivotal role in cellular responses to the compound .
Oxidative Stress Response
The oxidative effects of bicyclic compounds have been demonstrated through various biosensor assays. In E. coli models, exposure to high concentrations led to increased luminescence in biosensors designed to detect oxidative stress indicators. The induction of the OxyR/S regulons suggests that these compounds can trigger oxidative stress responses, potentially leading to cellular damage and apoptosis at elevated concentrations .
Therapeutic Potential
The unique structure of this compound may offer avenues for therapeutic applications. Compounds within this class have been investigated for their ability to serve as intermediates in the synthesis of pharmaceuticals due to their structural complexity and biological activity. For example, derivatives have shown promise in drug discovery processes through asymmetric synthesis techniques that enhance their bioactivity while minimizing toxicity .
Study on Bacterial Response
In a controlled experiment, E. coli strains were exposed to varying concentrations of 2,2'-bis(bicyclo[2.2.1]heptane). The study measured luminescence as an indicator of SOS response activation and oxidative stress:
- Concentration : Ranged from 1 g/L to 100 g/L.
- Results : At concentrations above 10 g/L, significant increases in luminescence indicated heightened SOS response and oxidative stress markers (p-value < 0.001) compared to control groups without treatment .
Concentration (g/L) | Luminescence Response | Statistical Significance |
---|---|---|
0 | Baseline | - |
1 | Moderate | p = 0.35 |
10 | High | p < 0.001 |
100 | Very High | p < 0.001 |
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-(methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-13-6-10(9(11)12)5-7-2-3-8(10)4-7/h7-8H,2-6H2,1H3,(H,11,12) |
InChI Key |
HGBFIPRINDYALZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC2CCC1C2)C(=O)O |
Origin of Product |
United States |
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